Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
Overview
Description
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate is a chemical compound with the molecular formula C8H11F6O5P and a molecular weight of 332.13 g/mol . This compound is known for its unique structure, which includes two trifluoroethoxy groups attached to a phosphoryl group, making it a valuable reagent in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate can be synthesized through a multi-step process. One common method involves the reaction of bis(2,2,2-trifluoroethyl) phosphite with ethyl chloroacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase transfer catalyst like 18-crown-6 . The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) and then allowed to warm to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the ester group.
Acids and Bases: Used for hydrolysis reactions.
Major Products
Carboxylic Acids: Formed from hydrolysis.
Substituted Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules, including spiroketal EBC-23, an anticancer agent.
Biology: In the preparation of compounds like scytonemin A, a novel calcium antagonist.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to various substrates, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of phosphonate esters and other phosphorus-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Bis(2,2,2-trifluoroethyl) phosphite: Used as a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual trifluoroethoxy groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable reagent in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYHPBCAZBLFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471931 | |
Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124755-24-4 | |
Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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